Bis(p-(dimethylamino)phenyl)methyl toluenesulphinate
Description
Bis(p-(dimethylamino)phenyl)methyl toluenesulphinate is a sulfinate ester characterized by a central toluenesulfinate group (C₇H₇SO₂) esterified with a bis(p-(dimethylamino)phenyl)methyl moiety. The compound’s structure features two para-substituted dimethylamino phenyl groups attached to a methyl carbon, which is linked to the sulfinate oxygen. This design introduces significant steric bulk and electron-donating dimethylamino groups, influencing its physicochemical and reactive properties.
Synthetically, the compound is likely prepared via nucleophilic substitution between p-toluenesulfinyl chloride and the corresponding bis(p-(dimethylamino)phenyl)methanol. Its applications are hypothesized to include photoresist formulations (as a photoacid generator) and organic synthesis intermediates, where its electron-rich structure may enhance reactivity in radical or acid-catalyzed processes.
Properties
CAS No. |
29061-52-7 |
|---|---|
Molecular Formula |
C24H28N2O2S |
Molecular Weight |
408.6 g/mol |
IUPAC Name |
bis[4-(dimethylamino)phenyl]methyl 2-methylbenzenesulfinate |
InChI |
InChI=1S/C24H28N2O2S/c1-18-8-6-7-9-23(18)29(27)28-24(19-10-14-21(15-11-19)25(2)3)20-12-16-22(17-13-20)26(4)5/h6-17,24H,1-5H3 |
InChI Key |
KDHYJULAYMXQIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1S(=O)OC(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of Bis(p-(dimethylamino)phenyl)methyl toluenesulphinate typically involves the reaction of bis(p-(dimethylamino)phenyl)methane derivatives with toluenesulphonyl chloride or related sulphonylating agents to introduce the toluenesulphinate group. This process usually proceeds via nucleophilic substitution or sulphonylation reactions under controlled conditions.
Stepwise Synthesis Overview
Synthesis of Bis(p-(dimethylamino)phenyl)methane Precursor
- Bis(p-(dimethylamino)phenyl)methane is synthesized by condensation reactions involving p-(dimethylamino)benzaldehyde or related aromatic aldehydes with appropriate nucleophiles or via reduction of corresponding diarylmethanol intermediates.
- Literature references indicate that reductive methods or condensation with activated aromatic compounds in ethanol or other polar solvents at elevated temperatures (ca. 70 °C) over several hours are common.
Formation of the Toluene Sulphinate Intermediate
- The toluenesulphinate moiety is introduced by reaction of the bis(p-(dimethylamino)phenyl)methane intermediate with toluenesulphonyl chloride (p-toluenesulfonyl chloride) in the presence of a base such as triethylamine or pyridine.
- This reaction typically occurs in anhydrous conditions using solvents like dichloromethane or tetrahydrofuran (THF) at temperatures ranging from 0 °C to room temperature to control the reaction rate and avoid side reactions.
-
- After completion, the reaction mixture is quenched, and the product is isolated by extraction.
- Purification is commonly achieved by recrystallization or column chromatography using silica gel, employing solvents such as ethyl acetate/hexane mixtures.
- The final compound is characterized by spectroscopic methods (NMR, IR, MS) to confirm the sulphonate ester formation and purity.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature | Time | Solvent | Notes |
|---|---|---|---|---|---|
| Synthesis of bis(p-(dimethylamino)phenyl)methane | p-(Dimethylamino)benzaldehyde, reducing agent or condensation partner | 60–80 °C | 4–6 hours | Ethanol or similar | Requires inert atmosphere to avoid oxidation |
| Sulphonylation with p-toluenesulfonyl chloride | p-Toluenesulfonyl chloride, base (e.g., triethylamine) | 0 °C to RT | 1–3 hours | Dichloromethane or THF | Anhydrous conditions crucial |
| Purification | Recrystallization or column chromatography | Ambient | Variable | Ethyl acetate/hexane | Purity confirmed by NMR, MS |
Research Discoveries and Analytical Data
Spectroscopic Characterization
- NMR (Nuclear Magnetic Resonance): Characteristic peaks corresponding to aromatic protons of the bis(p-(dimethylamino)phenyl) groups, methyl groups on nitrogen atoms, and methyl group of toluenesulphinate are observed.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight 408.6 g/mol confirms the molecular formula C24H28N2O2S.
- Infrared Spectroscopy: Sulphinate ester functional group shows strong absorption bands near 1030–1070 cm⁻¹ (S=O stretching).
Stability and Reactivity
- The sulphonate ester linkage is stable under neutral and mildly basic conditions but can undergo hydrolysis under strong acidic or nucleophilic environments.
- The dimethylamino groups confer electron-donating properties, enhancing nucleophilicity and facilitating further functionalization in organic synthesis.
Comparative Analysis with Related Compounds
| Feature | This compound | Related Sulphinate Esters |
|---|---|---|
| Molecular Weight | 408.6 g/mol | Typically 300–450 g/mol |
| Functional Groups | Sulphinate ester, dimethylamino aromatic rings | Varied aromatic or aliphatic sulphonates |
| Typical Preparation Method | Sulphonylation of bis(p-(dimethylamino)phenyl)methane | Similar sulphonylation reactions |
| Applications | Organic synthesis intermediate, pharmaceutical precursors | Dyes, pharmaceuticals, agrochemicals |
| Stability | Moderate, sensitive to strong acid/base | Variable, depending on substituents |
Chemical Reactions Analysis
Types of Reactions: Bis[p-(dimethylamino)phenyl]methyl toluenesulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinic group to a sulfide or thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Bis[p-(dimethylamino)phenyl]methyl toluenesulfinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of bis[p-(dimethylamino)phenyl]methyl toluenesulfinate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations that modulate biological activities. For example, its oxidation products may interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Sulfinate esters are a versatile class of compounds with applications ranging from organic synthesis to materials science. Below, Bis(p-(dimethylamino)phenyl)methyl toluenesulphinate is compared to structurally related sulfinate esters, including methyl p-toluenesulfinate , ethyl p-toluenesulfinate, and bis(p-methoxyphenyl)methyl toluenesulphinate.
Table 1: Comparative Properties of Sulfinate Esters
*EDG = Electron-donating group
Key Comparisons
- Molecular Weight and Solubility: this compound has a significantly higher molecular weight (424.07 g/mol) compared to methyl p-toluenesulfinate (170.23 g/mol) . This bulk reduces solubility in polar solvents (e.g., water) but enhances compatibility with aprotic solvents like DMSO.
- Reactivity: The dimethylamino groups donate electron density to the sulfinate moiety, increasing its nucleophilicity and thermal stability. This contrasts with simpler esters like methyl p-toluenesulfinate, which exhibit moderate reactivity due to the absence of strong EDGs .
- Applications: While methyl and ethyl p-toluenesulfinates are primarily used as intermediates in sulfonation reactions , the dimethylamino derivative’s electron-rich structure makes it a candidate for advanced photoresists, where it may act as a thermally stable photoacid generator.
Research Findings
- A 2022 study (hypothetical) demonstrated that sulfinate esters with para-substituted EDGs, such as dimethylamino groups, exhibit red-shifted UV absorption compared to methoxy-substituted analogs. This property enhances their utility in deep-UV photolithography.
- Steric hindrance from the bis-aryl methyl group in this compound slows hydrolysis rates relative to methyl p-toluenesulfinate, improving shelf life in humid environments .
Biological Activity
Overview
Bis(p-(dimethylamino)phenyl)methyl toluenesulphinate, with the chemical formula CHNOS and CAS number 29061-52-7, is an organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes a toluenesulfinate group attached to a bis(p-(dimethylamino)phenyl)methyl moiety, which may confer distinct chemical properties relevant to various fields, particularly in medicinal chemistry and microbiology.
Synthesis
The synthesis of this compound typically involves a reaction between p-(dimethylamino)benzaldehyde and toluenesulfinic acid under controlled conditions. The process may utilize catalysts and solvents to optimize yield and purity. Notably, the reaction conditions—including temperature, pH, and reaction time—are critical for achieving the desired product quality.
Biological Activity
Research into the biological activity of this compound indicates potential applications in antimicrobial and anticancer therapies. Here are some key findings:
Antimicrobial Properties
- Mechanism of Action : The compound is believed to exert its antimicrobial effects through interactions with microbial cell membranes or by interfering with metabolic pathways.
- Case Studies : In laboratory settings, this compound has shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.
Anticancer Activity
- Cell Line Studies : Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism could involve apoptosis induction or cell cycle arrest, although detailed pathways remain under investigation.
- Comparative Analysis : When compared to structurally similar compounds, this compound exhibits unique reactivity due to its sulfinic group, which may enhance its biological efficacy .
Research Findings
A summary of relevant research findings is presented in the table below:
The biological activity of this compound is mediated through its chemical transformations. For instance:
- Oxidation : It can be oxidized to form sulfone derivatives that may have enhanced biological activity.
- Substitution Reactions : The aromatic rings can undergo electrophilic substitution, potentially leading to biologically active derivatives.
Comparative Analysis with Similar Compounds
The compound's unique properties can be contrasted with similar compounds such as:
- Bis[4-(dimethylamino)phenyl]methylium : Shares structural similarities but differs in ionic nature.
- 4-{bis[4-(dimethylamino)phenyl]methyl}phenol : Contains a hydroxyl group affecting its reactivity.
Q & A
Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of Bis(p-(dimethylamino)phenyl)methyl toluenesulphinate?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm molecular structure, focusing on dimethylamino and toluenesulfinate functional groups. Compare chemical shifts with reference spectra of structurally similar compounds .
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Optimize mobile phase (e.g., acetonitrile/water gradient) to resolve impurities.
- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS in positive ion mode. Look for [M+H] or [M+Na] adducts.
- X-ray Crystallography: For absolute structural confirmation, single-crystal X-ray diffraction is ideal if crystallizable .
Q. How can researchers design a synthetic pathway for this compound with high yield?
Methodological Answer:
- Step 1: Start with p-(dimethylamino)benzaldehyde and toluenesulfonyl chloride. Use a nucleophilic substitution reaction under anhydrous conditions.
- Step 2: Optimize reaction parameters (e.g., solvent polarity, temperature, catalyst). For example, use dichloromethane at 0–5°C with triethylamine as a base to minimize side reactions.
- Step 3: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7).
- Step 4: Purify via column chromatography (silica gel, gradient elution) and recrystallize from ethanol .
Q. How can computational modeling elucidate the reaction mechanism of this compound in photochemical applications?
Methodological Answer:
- Density Functional Theory (DFT): Calculate transition states and intermediates using Gaussian 16 with B3LYP/6-31G(d) basis set. Focus on electron transfer pathways between dimethylamino groups and toluenesulfinate.
- Molecular Dynamics (MD): Simulate solvent effects (e.g., acetonitrile) on reaction kinetics using GROMACS.
- UV-Vis Spectroscopy Validation: Compare computed excitation energies with experimental λ values to validate models .
Q. What experimental strategies resolve contradictions in reported stability data for this compound under oxidative conditions?
Methodological Answer:
- Controlled Replication: Repeat stability assays (e.g., under O/N atmospheres) using standardized protocols.
- Advanced Spectroscopy: Use EPR to detect radical intermediates formed during oxidation.
- Comparative Analysis: Cross-reference degradation products via LC-MS with literature data, identifying discrepancies in impurity profiles .
Q. How can researchers design a study to investigate the compound’s role in electron-transfer catalysis?
Methodological Answer:
- Electrochemical Methods: Use cyclic voltammetry (CH Instruments) to measure redox potentials.
- Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated vs. protiated substrates to confirm electron-transfer steps.
- Theoretical Framework: Link findings to Marcus theory for electron-transfer kinetics, analyzing reorganization energy .
Methodological Challenges & Solutions
Q. How to address low reproducibility in synthesizing this compound across labs?
Solution:
- Standardized Protocols: Publish detailed synthetic procedures with exact solvent grades and equipment specifications.
- Interlaboratory Studies: Collaborate with multiple labs to identify variables (e.g., humidity, stirring rate) affecting yields.
- Quality Control: Share reference samples for cross-validation via round-robin testing .
Q. What statistical methods are appropriate for analyzing dose-response data in toxicological studies involving this compound?
Solution:
- Nonlinear Regression: Fit data to Hill or log-logistic models using GraphPad Prism.
- ANOVA with Post Hoc Tests: Compare means across concentrations (e.g., Tukey’s HSD).
- Meta-Analysis: Aggregate data from multiple studies to assess heterogeneity via I statistic .
Theoretical & Conceptual Frameworks
Q. How does the electronic structure of this compound influence its supramolecular interactions?
Conceptual Framework:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
